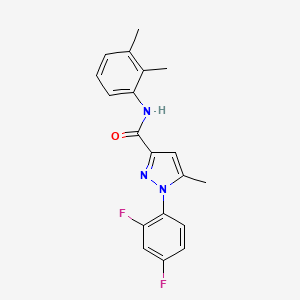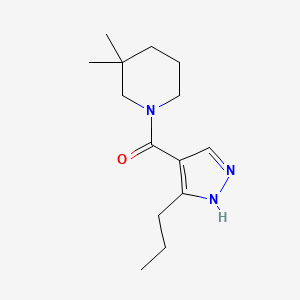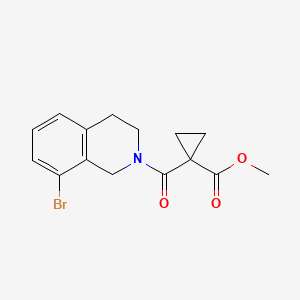
3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide is a chemical compound that belongs to the class of benzamides. This compound has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide involves its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, which can have beneficial effects on cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide in lab experiments is its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This can be useful in studying the role of these enzymes in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes or biological processes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide. One area of research could be to investigate the effects of this compound on other enzymes or biological processes. Additionally, further studies could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Synthesemethoden
The synthesis of 3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide involves several steps. First, 5-methylanthranilic acid is reacted with thionyl chloride to form 5-methylanthraniloyl chloride. This intermediate is then reacted with 2-methoxyethylamine and sodium cyanide to form N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylanthranilamide. Finally, this compound is reacted with bromine to form this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide has been studied for its potential use in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
3-bromo-N-(2-cyanoethyl)-N-(2-methoxyethyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-11-8-12(10-13(15)9-11)14(18)17(5-3-4-16)6-7-19-2/h8-10H,3,5-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRQAWOCSSOYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(CCC#N)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[1-[[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyrazol-3-yl]ethanol](/img/structure/B7662544.png)


![1-(4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]methanesulfonamide](/img/structure/B7662571.png)
![2-[[3-(2,4-Dimethylphenyl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662577.png)
![N-[[5-(2,6-difluorophenyl)furan-2-yl]methyl]-3-(methylsulfonylmethyl)aniline](/img/structure/B7662582.png)
![4-hydroxy-N-[(1R)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-yl]oxane-4-carboxamide](/img/structure/B7662598.png)
![4-hydroxy-N-[[1-(1-phenylethylamino)cyclopentyl]methyl]oxane-4-carboxamide](/img/structure/B7662602.png)
![2-[4-(2,3,6-Trifluorobenzoyl)piperazin-1-yl]propanamide](/img/structure/B7662609.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]pyridine-4-carboxamide](/img/structure/B7662614.png)
![3-[[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7662618.png)

![N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B7662634.png)
![Azepan-1-yl-[3-[(3-hydroxyphenyl)methylamino]-4-methoxyphenyl]methanone](/img/structure/B7662642.png)
